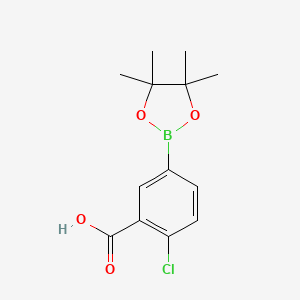

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Description

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (CAS: Not explicitly provided; structurally related to CAS 269409-73-6 analogs) is a boronic ester-functionalized benzoic acid derivative. Its molecular formula is C₁₃H₁₅BClO₄, featuring a chlorine substituent at the 2-position and a pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 5-position of the benzene ring. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures critical in pharmaceuticals and materials science .

The pinacol boronate group enhances stability against hydrolysis compared to free boronic acids, making it advantageous in synthetic workflows. The chlorine substituent introduces electronic effects that modulate reactivity and regioselectivity in coupling reactions .

Properties

IUPAC Name |

2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BClO4/c1-12(2)13(3,4)19-14(18-12)8-5-6-10(15)9(7-8)11(16)17/h5-7H,1-4H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUWPWVQNFRBOLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201160734 | |

| Record name | 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201160734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936728-21-1 | |

| Record name | 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936728-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201160734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves the borylation of 2-chloro-5-bromobenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to maintain the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles.

Cross-Coupling Reactions: The boronic acid ester group participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, are often used to deprotonate the boronic acid ester.

Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.

Biology: Employed in the development of bioconjugates and probes for biological studies.

Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: Applied in the production of agrochemicals and materials science for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid in cross-coupling reactions involves the formation of a palladium complex with the boronic acid ester. This complex undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Position Effects :

- The meta placement of the boronate group in the target compound (5-position) facilitates coupling at sterically accessible sites, whereas para -substituted analogs (e.g., CAS 180516-87-4) exhibit distinct regioselectivity due to reduced steric constraints .

- Chlorine substituents at the 2-position (as in the target compound and CAS 834884-94-5) introduce electron-withdrawing effects, activating the ring for electrophilic substitution while directing cross-coupling reactions .

Boronic Ester Stability :

- Pinacol (tetramethyl) boronate groups (e.g., in the target compound) offer superior hydrolytic stability compared to dimethyl dioxaborinane derivatives (e.g., ), which degrade faster under aqueous conditions .

Reactivity in Cross-Couplings: The target compound’s meta-boronate and ortho-chloro configuration is optimal for synthesizing sterically hindered biaryls, as demonstrated in palladium-catalyzed reactions . Analogs lacking chlorine (e.g., CAS 269409-73-6) show broader applicability in non-halogenated systems but require higher catalyst loading .

Solubility and Handling: Most tetramethyl boronate derivatives (including the target compound) are soluble in ethanol, DMSO, and dichloromethane, but chloro-substituted variants may exhibit reduced solubility in non-polar solvents .

Biological Activity

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₁₆BClO₃

- Molecular Weight : 254.52 g/mol

- CAS Number : 1443151-85-6

Biological Activity Overview

The biological activity of this compound primarily revolves around its anti-inflammatory properties and its role in modulating various biochemical pathways.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that derivatives of boronic acids can inhibit NF-κB signaling pathways in human monocytes. This pathway is crucial for the expression of pro-inflammatory cytokines such as IL-6 and TNF-α .

The mechanism through which this compound exerts its effects involves:

- Inhibition of NF-κB Activity : Studies have demonstrated that this compound can reduce NF-κB-driven luciferase activity in response to lipopolysaccharide (LPS) stimulation .

- Cytokine Modulation : It has been shown to significantly reduce the release of pro-inflammatory cytokines such as IL-6 and IL-1β in monocyte cultures .

Research Findings and Case Studies

Safety and Toxicology

While the compound shows promising biological activity, safety assessments are crucial. The compound is classified with hazard statements indicating it is harmful if swallowed or in contact with skin (H302 and H312) . Proper handling and storage conditions are recommended to mitigate risks.

Q & A

Q. Table 1. Example Reaction Conditions from Literature

| Substrate | Catalyst | Ligand | Yield (%) | Reference |

|---|---|---|---|---|

| Aryl halide derivative | PdCl₂(dppf) | dppf | 85 | |

| Chlorobenzene analog | Pd(PPh₃)₄ | None | 72 |

Basic: Which analytical techniques are critical for characterizing this compound?

Q. Primary methods :

- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns. The boronic ester proton resonates at δ 1.3–1.4 ppm, while aromatic protons appear downfield (δ 7.5–8.5 ppm) .

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles and steric effects .

- HPLC-MS : Detects impurities (e.g., hydrolyzed boronic acid) using C18 columns with acetonitrile/water gradients .

Note : For ambiguous NMR signals, 2D experiments (COSY, HSQC) or variable-temperature NMR can clarify assignments .

Advanced: How can regioselectivity challenges in cross-coupling reactions be addressed?

Regioselectivity is influenced by substituent electronic/steric effects and ligand design :

- Meta-directing ligands : Anionic ligands (e.g., K[OPiv]) promote meta-selectivity in aryl amide substrates, as seen in analogous systems .

- Steric hindrance : The chloro substituent at position 2 directs coupling to the less hindered position. Computational modeling (DFT) predicts electron density distribution to guide optimization .

Q. Table 2. Substituent Effects on Regioselectivity

| Substituent Position | Reactivity Trend (Coupling Site) | Reference |

|---|---|---|

| 2-Chloro, 5-boronate | Para to boronate (C4) | |

| 3-Chloro, 4-boronate | Ortho to boronate (C2) |

Advanced: How to resolve discrepancies between computational and experimental reactivity data?

- Validate computational models : Compare DFT-predicted HOMO/LUMO levels with electrochemical measurements (cyclic voltammetry) .

- Control experiments : Test alternative substrates (e.g., methyl ester analogs) to isolate steric vs. electronic effects .

- Kinetic studies : Monitor reaction intermediates via in-situ IR or NMR to identify unanticipated pathways .

Basic: What are common synthetic by-products, and how are they mitigated?

- Deboronation : Hydrolysis of the boronic ester to boronic acid. Mitigate by using anhydrous conditions and degassed solvents .

- Homocoupling : Pd-catalyzed dimerization. Additives like TBAB (tetrabutylammonium bromide) suppress this .

- Chloride displacement : Competing SNAr reactions. Lower reaction temperatures and avoid strong bases .

Q. Table 3. By-Product Identification

| By-Product | Detection Method | Mitigation Strategy |

|---|---|---|

| Benzoic acid derivative | HPLC-MS (m/z = 154) | Anhydrous reaction conditions |

| Biphenyl impurity | GC-MS | Add TBAB (1 equiv.) |

Advanced: How does the chloro substituent influence electronic properties in catalysis?

The electron-withdrawing chloro group reduces electron density at the boronate, enhancing oxidative addition to Pd(0). However, steric hindrance at C2 can slow transmetallation. Strategies include:

- Ligand tuning : Electron-rich ligands (e.g., XPhos) accelerate transmetallation .

- Solvent polarity : High-polarity solvents (DMF) stabilize charged intermediates .

Advanced: Best practices for crystallizing this compound for X-ray studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.